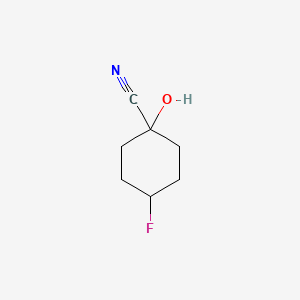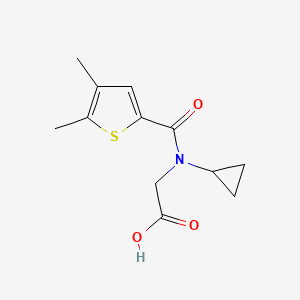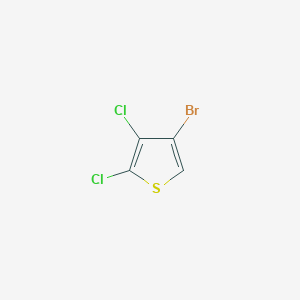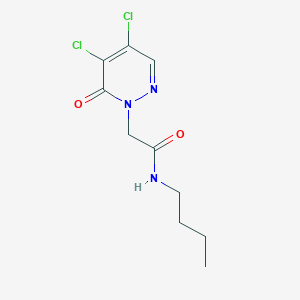
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of butyl, dichloro, and oxopyridazinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through cyclization reactions.
Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dichloro-6-oxopyridazin-1(6h)-yl)acetamide: Lacks the butyl group, which may affect its chemical and biological properties.
n-Butyl-2-(6-oxopyridazin-1(6h)-yl)acetamide: Lacks the chlorine atoms, which may influence its reactivity and activity.
n-Butyl-2-(4,5-dichloropyridazin-1(6h)-yl)acetamide: Lacks the oxo group, potentially altering its chemical behavior.
Uniqueness
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is unique due to the combination of butyl, dichloro, and oxopyridazinyl groups. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C10H13Cl2N3O2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
N-butyl-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-2-3-4-13-8(16)6-15-10(17)9(12)7(11)5-14-15/h5H,2-4,6H2,1H3,(H,13,16) |
InChI Key |
LRUAONGUZQWNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


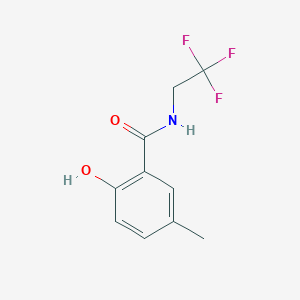
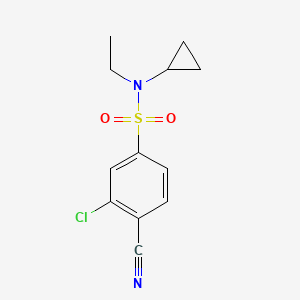
![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)




